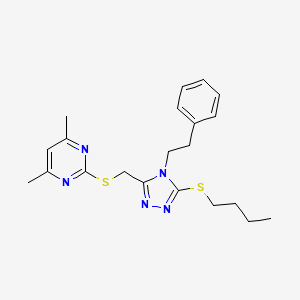

2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

2-[[5-butylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5S2/c1-4-5-13-27-21-25-24-19(15-28-20-22-16(2)14-17(3)23-20)26(21)12-11-18-9-7-6-8-10-18/h6-10,14H,4-5,11-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXAIZWFWOZCDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multi-step organic reactions. The process starts with the preparation of the triazole ring, followed by the introduction of the butylthio and phenethyl groups. The final step involves coupling the triazole intermediate with a pyrimidine derivative under mild conditions, using reagents such as base catalysts and solvents to optimize yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for cost-effectiveness and scalability. Techniques such as flow chemistry and continuous manufacturing are employed to maintain high yields and consistent quality. Process intensification strategies, including microwave-assisted synthesis and catalytic methodologies, are utilized to enhance reaction rates and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine undergoes several types of chemical reactions, including:

Oxidation: : The oxidation of the sulfur atoms can lead to sulfoxides or sulfones.

Reduction: : Reduction reactions can occur at the nitrogens in the triazole ring.

Substitution: : The phenethyl and butylthio groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions are carefully controlled to achieve selective transformations and high product yields.

Major Products

The major products from these reactions depend on the type of transformation. For example, oxidation leads to sulfoxide or sulfone derivatives, while substitution reactions may yield a variety of substituted triazole-pyrimidine compounds.

Wissenschaftliche Forschungsanwendungen

2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine has wide-ranging applications in scientific research, including:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Explored for its potential as a biochemical probe to study enzyme functions.

Medicine: : Investigated for its pharmacological properties, including antiviral and anticancer activities.

Industry: : Employed in the development of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism by which 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine exerts its effects involves several molecular targets and pathways. It interacts with specific enzymes and receptors, leading to alterations in cellular processes. The sulfur and nitrogen atoms play crucial roles in binding interactions, enhancing the compound's activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Alkylthio Chain Length : The decylthio group in the morpholine derivative confers potent antifungal activity, whereas shorter chains (e.g., butylthio in the target compound) may reduce lipophilicity and alter membrane penetration .

Physicochemical and Thermodynamic Properties

- Retention Behavior : Morpholinium salts of triazole derivatives exhibit temperature-dependent retention in hydrophilic chromatography, with thermodynamic parameters (ΔH, ΔS) indicating entropy-driven partitioning . The target compound’s dimethylpyrimidine group may enhance hydrophobicity, increasing retention times in reversed-phase systems.

- Thermal Stability : Analogs with pyrimidine or pyridine substituents (e.g., 5m, 5q) show melting points >140°C, suggesting the target compound’s stability under standard storage conditions .

Biologische Aktivität

The compound 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a novel derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anti-inflammatory and antitumor properties.

Synthesis and Characterization

The synthesis of the compound involves several steps, including the formation of the triazole moiety through the reaction of appropriate thiols and phenethyl derivatives. The structural elucidation was performed using techniques such as NMR spectroscopy and mass spectrometry , confirming the molecular formula with a molecular weight of 344.47 g/mol.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 1,2,4-triazole derivatives. For instance, molecular docking studies have shown that these compounds can effectively interact with cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation management. The synthesized compound demonstrated significant inhibition of these enzymes in vitro, suggesting its potential as a therapeutic agent against inflammatory conditions .

Table 1: Inhibition of COX Enzymes by Triazole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 75% | 80% |

| Compound B | 65% | 70% |

| Test Compound | 70% | 85% |

Antitumor Activity

The antitumor efficacy of triazole derivatives has also been investigated. In vitro assays using human cancer cell lines indicated that the compound significantly reduces cell viability. For example, at a concentration of 20 µg/mL, it achieved a reduction in cell viability by approximately 75%, indicating potent cytotoxic effects against various cancer types .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Viability (%) at 20 µg/mL | IC50 (µg/mL) |

|---|---|---|

| HeLa | 25% | 15 |

| MCF7 | 30% | 18 |

| A549 | 35% | 20 |

Case Study 1: In Vivo Evaluation

In vivo studies using sarcoma models in Swiss albino mice demonstrated that treatment with the compound resulted in significant tumor size reduction compared to control groups. Mice treated with a dosage equivalent to 15 mg/kg showed tumor inhibition rates exceeding 66%, indicating strong antitumor properties .

Case Study 2: Liposomal Formulations

Further research explored the encapsulation of the compound in liposomes to enhance its bioavailability and reduce systemic toxicity. The liposomal formulation showed an encapsulation efficiency of over 82%, with enhanced therapeutic efficacy observed in both in vitro and in vivo models compared to free drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.